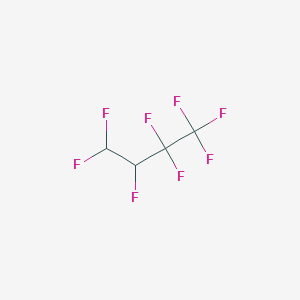

1,1,1,2,2,3,4,4-Octafluorobutane

Description

Contextualization within Fluorinated Organic Chemistry

Fluorinated organic chemistry explores the synthesis, properties, and applications of organic compounds containing fluorine atoms. The introduction of fluorine into an organic molecule dramatically alters its physical and chemical properties. These changes include increased thermal stability, chemical inertness, and unique electronic effects. 1,1,1,2,2,3,4,4-octafluorobutane, as a member of the hydrofluorocarbon (HFC) family, exemplifies these characteristics. HFCs are distinguished from perfluorocarbons (PFCs) by the presence of at least one hydrogen atom. This structural feature influences their reactivity and environmental impact.

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its potential use as a building block in the synthesis of more complex fluorinated molecules and its application in niche areas requiring chemically stable and thermally robust materials. Research into such compounds is driven by the continuous demand for new materials with tailored properties for advanced technologies.

Isomeric and Structural Considerations within Octafluorobutane Class

The molecular formula C₄F₈ can represent several isomers, both linear and cyclic. It is crucial to distinguish this compound from its isomers, as their properties can differ significantly.

Linear Isomers: Other linear isomers of octafluorobutane include, but are not limited to, 1,1,1,2,2,4,4,4-octafluorobutane (B11714636) and 1,1,1,2,3,4,4,4-octafluorobutane. nih.govnih.gov Each isomer possesses a unique arrangement of fluorine and hydrogen atoms along the four-carbon chain, leading to different physical properties such as boiling and melting points. nih.govnih.govchemicalbook.com

Cyclic Isomer: Octafluorocyclobutane (B90634) (C₄F₈) is the cyclic isomer, also known as perfluorocyclobutane. wikipedia.org It is a colorless, non-flammable gas with applications as an etchant in semiconductor production and has been investigated as a specialty refrigerant. wikipedia.orgnih.gov Its production involves the dimerization of tetrafluoroethylene. wikipedia.org

Relation to Perfluorobutane (C₄F₁₀): Perfluorobutane, or decafluorobutane, is the fully fluorinated analogue of butane (B89635), meaning all hydrogen atoms have been replaced by fluorine. wikipedia.orgnih.gov This complete fluorination results in high chemical inertness and a high global warming potential. wikipedia.org this compound, having two hydrogen atoms, is a hydrofluorocarbon (HFC) and thus exhibits different chemical reactivity compared to the perfluorinated C₄F₁₀. chemicalbook.comwikipedia.org

Table 1: Comparison of this compound with Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 1,1,1,2,2,3,3,4-Octafluorobutane (B2402914) | 662-35-1 | C₄H₂F₈ | 202.05 | 25 |

| 1,1,1,2,2,4,4,4-Octafluorobutane | 1,1,1,2,2,4,4,4-octafluorobutane | 2924-29-0 | C₄H₂F₈ | 202.05 | Not available |

| 1,1,1,2,3,4,4,4-Octafluorobutane | 1,1,1,2,3,4,4,4-octafluorobutane | 75995-72-1 | C₄H₂F₈ | 202.05 | 33-34 |

| Octafluorocyclobutane | 1,1,2,2,3,3,4,4-Octafluorocyclobutane | 115-25-3 | C₄F₈ | 200.03 | -5.8 |

| Perfluorobutane | Decafluorobutane | 355-25-9 | C₄F₁₀ | 238.03 | -1.7 |

Data sourced from multiple references. nih.govnih.govchemicalbook.comwikipedia.orgwikipedia.orgalfa-chemistry.comnih.gov

Overview of Research Paradigms and Challenges

Research involving this compound primarily focuses on its synthesis and characterization. The development of efficient and selective fluorination methods is a significant challenge in organofluorine chemistry. The synthesis of specific isomers like this compound often requires multi-step processes and careful control of reaction conditions to avoid the formation of isomeric mixtures.

Another research paradigm is the investigation of its physical and chemical properties for potential applications. This includes studies on its thermal stability, solvent properties, and reactivity in various chemical transformations. The challenges lie in finding applications where its specific properties offer a distinct advantage over other existing fluorinated compounds.

Structure

3D Structure

Properties

CAS No. |

119450-58-7 |

|---|---|

Molecular Formula |

C4H2F8 |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

1,1,1,2,2,3,4,4-octafluorobutane |

InChI |

InChI=1S/C4H2F8/c5-1(2(6)7)3(8,9)4(10,11)12/h1-2H |

InChI Key |

JXYDBXYONJOCIH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(C(C(F)(F)F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Laboratory-Scale Synthesis Strategies

Laboratory synthesis provides a foundational understanding of the chemical pathways to produce highly fluorinated alkanes and their functionalized counterparts. These methods are characterized by their specificity and the ability to control reaction parameters to achieve desired products.

Zinc-Mediated Substitution Reactions for Halogenated Octafluorobutanes

Zinc-mediated reactions are a notable method for the dehalogenation of alkyl halides. This reductive process can be applied to perhalogenated compounds to yield their hydrodehalogenated derivatives. The general principle involves the use of zinc metal as a reducing agent, which facilitates the replacement of a halogen atom with a hydrogen atom, typically from a protic solvent or an added reagent.

The choice of precursor is critical for the synthesis of the target molecule. For producing a saturated octafluorobutane chain, a di-halogenated octafluorobutane, such as 1,4-dibromooctafluorobutane, serves as a suitable starting material. The carbon-bromine bonds are weaker than carbon-fluorine bonds, allowing for selective cleavage and substitution at the terminal positions of the perfluorinated chain. The high stability of the C-F bonds ensures the integrity of the octafluorobutane backbone during the reaction.

The success of zinc-mediated reductive dehalogenation hinges on the careful optimization of several reaction parameters. An anhydrous environment is often crucial to prevent the formation of unwanted by-products and to ensure the reactivity of the zinc. The choice of solvent plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or ethereal solvents such as tetrahydrofuran (B95107) (THF) are commonly employed to facilitate the reaction. nih.govsemanticscholar.org Temperature modulation is used to control the reaction rate, with many of these reactions proceeding effectively at room temperature. nih.gov Additives, such as amines or ammonium (B1175870) salts, may also be used to influence the reaction's efficiency and selectivity. nih.govsemanticscholar.org

Table 1: Parameters for Zinc-Mediated Dehalogenation

| Parameter | Condition/Reagent | Purpose |

| Reducing Agent | Zinc Dust | Provides electrons for the reduction of the C-Br bond. nih.govnih.gov |

| Solvent System | THF / Saturated aq. NH₄Cl | Aqueous system for dehalogenation of alkyl halides. semanticscholar.org |

| Dimethylformamide (DMF) | Aprotic solvent that can facilitate the reaction. | |

| Water with Surfactant | "Green chemistry" approach using nanomicelles. nih.gov | |

| Environment | Anhydrous/Inert Atmosphere | Prevents side reactions with water or oxygen. |

| Temperature | Ambient to Elevated | Controls reaction kinetics and product formation. nih.govnih.gov |

In zinc-mediated reductions of dihaloalkanes, several by-products can potentially form. These may include the mono-dehalogenated intermediate (e.g., 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane) if the reaction does not go to completion. Another possibility, particularly with α,ω-dihalides, is intramolecular cyclization to form a cycloalkane, in this case, octafluorocyclobutane (B90634).

Mitigation strategies involve precise control over the reaction conditions. Using a stoichiometric excess of the zinc reductant and a sufficient reaction time can help drive the reaction to completion, minimizing the presence of the mono-halogenated intermediate. The choice of solvent and temperature can also influence the reaction pathway, favoring the desired linear product over the cyclized by-product.

Synthesis of Octafluorobutane-Derived Sulfonic Acids

Perfluorobutanesulfonic acid (PFBS) and its salts are important derivatives of the octafluorobutane structure. Their synthesis typically involves a multi-step process beginning with the formation of a sulfonyl fluoride (B91410) precursor, which is subsequently converted to the sulfonic acid.

The industrial synthesis of perfluorobutane derivatives, including the sulfonic acid, commonly employs electrochemical fluorination (ECF), specifically the Simons process. wikipedia.org In this method, a hydrocarbon precursor, such as butanesulfonyl fluoride or sulfolane, is electrolyzed in anhydrous hydrogen fluoride. wikipedia.orgjecibiochem.comwikipedia.org This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds to produce perfluorobutanesulfonyl fluoride (PFBSF). jecibiochem.comgoogle.com The reaction is conducted under a nitrogen atmosphere. jecibiochem.com

The resulting PFBSF is a key intermediate. It is a stable compound that can be purified and then converted to the sulfonic acid. The final step is the hydrolysis of the sulfonyl fluoride group (-SO₂F). wikipedia.org This is typically achieved by reacting the PFBSF with an alkaline solution, such as aqueous potassium hydroxide, which cleaves the sulfur-fluorine bond to form the corresponding sulfonate salt (e.g., potassium perfluorobutanesulfonate). google.com Subsequent acidification of the salt solution yields the final perfluorobutanesulfonic acid. wikipedia.org While direct sulfonation using reagents like sulfur trioxide or chlorosulfonic acid is common for aromatic compounds, the ECF route followed by hydrolysis is the established pathway for perfluorinated aliphatic sulfonic acids.

Table 2: Reagents in the Synthesis of Perfluorobutanesulfonic Acid

| Reagent/Precursor | Role in Synthesis | Chemical Formula |

| Butanesulfonyl Chloride | Starting material for PFBSF precursor. jecibiochem.comgoogle.com | C₄H₉SO₂Cl |

| Sulfolane | Alternative precursor for ECF. wikipedia.orgwikipedia.org | C₄H₈SO₂ |

| Anhydrous Hydrogen Fluoride | Fluorine source and solvent in ECF. wikipedia.orgjecibiochem.com | HF |

| Perfluorobutanesulfonyl Fluoride (PFBSF) | Key intermediate product of ECF. wikipedia.orggoogle.com | C₄F₉SO₂F |

| Potassium Hydroxide | Reagent for hydrolysis of PFBSF to the salt form. google.com | KOH |

Radical Initiation Systems in Fluoroalkylation

Radical initiation is a cornerstone of fluoroalkylation, providing a pathway to generate highly reactive fluorinated radicals that can engage in subsequent bond-forming reactions. These radicals exhibit higher reactivity compared to their hydrocarbon counterparts, an attribute linked to their high electrophilicity. cas.cn

The sulfinatodehalogenation method stands out as a convenient and widely utilized radical initiation system for perfluoroalkyl halides. cas.cn This method, often employing sodium dithionite (B78146), can be used to generate fluoroalkyl radicals from precursors like per- or polyfluoroalkyl halides (RFX, where X = Cl, Br, I). cas.cn These generated radicals are versatile, participating not only in addition reactions with alkenes and alkynes but also in substitution reactions on aromatic compounds. cas.cn For instance, radicals generated from iodo- and chloro-substituted fluoroalkanes under sulfinatodehalogenation conditions have been shown to undergo unexpected intramolecular cyclization, highlighting the method's utility in complex syntheses. cas.cn

Intramolecular radical cyclization is a powerful technique for constructing five- or six-membered rings and has become a reliable tool in organic synthesis. cas.cn In the context of fluoroalkylation, this methodology has been specifically applied to systems like 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes. cas.cn When subjected to sulfinatodehalogenation conditions with sodium dithionite in DMSO, these substrates undergo intramolecular radical cyclization to yield the corresponding cyclic products in moderate to good yields. cas.cn

The process often starts with a fluoroalkylation reagent, such as 1-chloro-4-iodo-octafluorobutane, which is used to introduce the octafluorobutyl chain onto an aromatic ring. cas.cn The subsequent cyclization of the resulting fluoroalkylbenzene derivative proceeds smoothly under the radical initiation conditions. cas.cn The success and yield of these cyclization reactions can be influenced by the substituents on the benzene (B151609) ring. cas.cn

Table 1: Intramolecular Radical Cyclization of Substituted 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes

| Substrate (Precursor) | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzene | Na2S2O4, DMSO | Hydrogenated/Defluorinated Products | N/A | cas.cn |

| Substituted 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes (3g-l in source) | Na2S2O4, DMSO | Cyclic Products (4g-l in source) | High | cas.cn |

Industrial Production Techniques and Scalability

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like 1,1,1,2,2,3,4,4-octafluorobutane necessitates highly efficient, safe, and scalable manufacturing technologies.

Continuous-Flow Reactor Systems

Continuous-flow processing has emerged as an efficient and cost-effective alternative to traditional batch processing for chemical production. corning.com Modern Advanced-Flow Reactors (AFRs), often constructed from corrosion-resistant materials like glass or ceramic, integrate heat exchange, mass transfer, and reaction into a single, compact piece of equipment. corning.com These systems offer significant advantages, including superior thermal management and enhanced mixing control, which are critical for handling the often-exothermic nature of fluorination reactions. corning.comcfrt-tks.com

The smaller footprint of flow reactors and their ability to scale from laboratory to full production in significantly less time than batch systems provide economic and logistical benefits. corning.com By using smaller volumes of chemicals at any given time compared to large batch reactors, continuous-flow systems also offer inherent safety advantages. corning.com This technology is well-suited for the production of fine and specialty chemicals, enabling the consistent and safe manufacturing of products at a scale of up to hundreds of kilograms per hour. corning.com

Process Parameter Optimization for Industrial Yield and Efficiency

To maximize yield and efficiency in an industrial setting, rigorous optimization of process parameters is crucial. Traditional one-variable-at-a-time optimization methods are often inefficient, consuming significant time and resources while ignoring the interplay between different parameters. nih.govresearchgate.net Modern approaches employ data-driven methodologies, such as Design of Experiments (DoE) or Bayesian optimization, to rapidly identify the most effective reaction conditions. cfrt-tks.comnih.gov

In a continuous-flow system, key parameters for optimization include temperature, pressure, reactant concentrations, flow rates, and catalyst loading. nih.govresearchgate.net For example, a Bayesian optimization-assisted screening could efficiently determine the optimal settings for multiple numerical and categorical variables simultaneously, leading to significantly improved yields. nih.govresearchgate.net This systematic approach not only enhances productivity but also strengthens process robustness and ensures consistent product quality. lonza.com The goal is to define an operating window where the process consistently delivers the target product at the desired purity and yield. mdpi.com

Waste Stream Reduction and Recycling in Industrial Synthesis

A primary benefit of shifting from batch to continuous manufacturing is the significant potential for waste reduction. cfrt-tks.com Continuous-flow reactors, through their enhanced process control and superior heat and mass transfer, often lead to higher reaction selectivity and product purity. cfrt-tks.com This increased efficiency means that fewer unwanted byproducts are generated, which in turn simplifies downstream processing and reduces the volume of waste streams. cfrt-tks.com

The ability to precisely control reaction conditions minimizes the formation of impurities that would otherwise need to be removed through costly and waste-generating purification steps. cfrt-tks.com Furthermore, the design of continuous processes allows for the potential integration of recycling loops for unreacted starting materials or solvents, further contributing to a more sustainable and atom-efficient manufacturing process. lonza.com The reduction in waste and the lower consumption of energy for heating, cooling, and purification align with the principles of green chemistry, making continuous flow a preferred technology for modern industrial synthesis. cfrt-tks.com

Precursor Chemistry and Functional Group Interconversions

The creation of precisely structured fluorinated alkanes is rarely a direct process. Instead, it involves the careful and controlled conversion of functional groups on precursor molecules. These precursors are often more heavily halogenated or possess reactive functional groups that can be systematically altered to achieve the desired hydrofluorocarbon structure.

Transformations of Halogenated Octafluorobutane Intermediates

The synthesis of octafluorobutanes and related hydrofluorocarbons frequently employs precursors that contain other halogens, such as chlorine, bromine, or iodine, in addition to fluorine. These atoms serve as reactive sites for functional group interconversions, most notably through reduction or dehalogenation reactions.

One key synthetic strategy involves the reduction of an iodo-perfluoroalkane. For instance, a hydrofluorocarbon can be formed by the reduction of a perfluorinated iodo-alkane using zinc in the presence of an acid. An analogous reaction has been reported for the preparation of 1,1,1,2,3,3,4,4-octafluoro-2-(trifluoromethyl)butane, which involves the reduction of 1-iodo-1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butane. google.com This method effectively replaces the iodine atom with a hydrogen atom, demonstrating a direct pathway from a halogenated precursor to a hydrofluorocarbon.

Another important class of transformations involves the dehalogenation of polychlorinated fluoroalkanes. Highly chlorinated compounds, such as 1,2,3,4-tetrachloro-hexafluoro-butane, serve as critical intermediates in the synthesis of valuable fluorinated molecules like hexafluoro-1,3-butadiene. google.com The process involves the elimination of chlorine atoms using a metal, which highlights how heavily halogenated butanes can be transformed into unsaturated systems or, through other pathways, into different saturated fluoroalkanes. google.com

Furthermore, catalytic halide exchange represents a fundamental method for modifying halogenated precursors. This can involve the fluorination of an alkyl halide using a fluoride source to produce the desired fluoroalkane. researchgate.net Such methods are crucial for building the fluorinated backbone of the target molecule before final functionalization steps.

The table below summarizes key transformations involving halogenated butane (B89635) intermediates.

| Precursor | Reagents/Conditions | Product | Transformation Type |

| 1-Iodo-perfluoroalkane derivative google.com | Zinc, Sulfuric Acid | Hydrofluorocarbon derivative | Reductive deiodination |

| 1,2,3,4-Tetrachloro-hexafluoro-butane google.com | Metal (e.g., Zn) | Hexafluoro-1,3-butadiene | Dechlorination (Elimination) |

| Activated Alkyl Halides researchgate.net | Thallium(I) fluoride (TlF), Ruthenium(II) catalyst | Fluoroalkane | Catalytic Halide Exchange |

| Fluoroalkyl Iodides liv.ac.uk | Haloarylphosphine oxide, Copper | Fluoroalkyl-arylphosphine oxide | Copper-Mediated Cross-Coupling |

This table provides examples of reaction types used to transform halogenated precursors.

Derivatization from Sulfonic Acid Forms

While literature specifically detailing the derivatization of octafluorobutane sulfonic acid is limited, the chemical behavior of such a compound can be inferred from the well-established chemistry of other per- and polyfluoroalkane sulfonic acids (PFSAs). The sulfonic acid group (-SO₃H) is a versatile functional handle that can be converted into a variety of other groups, thereby creating a family of related derivatives.

The primary step in the derivatization of a sulfonic acid is typically its conversion to a more reactive intermediate, most commonly a sulfonyl halide. The reaction of the sulfonic acid with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), would yield the corresponding octafluorobutane sulfonyl chloride (C₄H₂F₈SO₂Cl).

Once formed, this sulfonyl chloride becomes the cornerstone for synthesizing a range of derivatives. These functional group interconversions are pivotal for creating compounds with tailored properties for various applications.

Formation of Sulfonamides: The sulfonyl chloride can readily react with primary or secondary amines in the presence of a base to yield sulfonamides (C₄H₂F₈SO₂NRR'). This reaction is robust and allows for the introduction of diverse organic functionalities (R, R') onto the octafluorobutane backbone.

Formation of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols or phenols, typically in the presence of a base like pyridine, results in the formation of sulfonate esters (C₄H₂F₈SO₂OR). These esters are another important class of derivatives.

The derivatization of sulfonic acids is also a key strategy in analytical chemistry, where the conversion to less polar and more volatile derivatives like esters can facilitate analysis by techniques such as gas chromatography. youtube.com

The following table outlines the principal derivatization reactions starting from a hypothetical octafluorobutane sulfonic acid.

| Starting Material | Reagent | Intermediate/Product | Product Class |

| Octafluorobutane Sulfonic Acid | Thionyl Chloride (SOCl₂) | Octafluorobutane Sulfonyl Chloride | Sulfonyl Halide |

| Octafluorobutane Sulfonyl Chloride | Amine (R₂NH) | Octafluorobutane Sulfonamide | Sulfonamide |

| Octafluorobutane Sulfonyl Chloride | Alcohol (R'OH) | Octafluorobutane Sulfonate Ester | Sulfonate Ester |

This table illustrates the general, expected derivatization pathways for a fluorinated sulfonic acid.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on saturated, highly fluorinated carbons like those in 1,1,1,2,2,3,4,4-octafluorobutane are challenging. The carbon-fluorine bond is exceptionally strong and fluoride (B91410) is typically a poor leaving group unless assisted by a strong acid. chemguide.co.ukmasterorganicchemistry.com Such reactions generally proceed via bimolecular (SN2) or unimolecular (SN1) mechanisms, with the operative pathway influenced by the substrate structure, nucleophile, leaving group, and solvent. wikipedia.org For highly fluorinated alkanes, the dense arrangement of electronegative fluorine atoms creates a complex electronic environment that profoundly affects these classical pathways.

The reactivity of this compound is heavily influenced by the strong electron-withdrawing inductive effect of its eight fluorine atoms. Fluorine is the most electronegative element, causing it to pull electron density away from the carbon atoms to which it is bonded. reddit.com This effect has several consequences:

Increased Electrophilicity of Carbon Atoms : The carbon backbone becomes significantly electron-deficient, making it a more potent target for attack by electron-rich species (nucleophiles).

Destabilization of Carbocation Intermediates : The powerful inductive effect strongly destabilizes any potential carbocation intermediates that would form during an SN1-type reaction. nih.gov This makes the SN1 pathway energetically unfavorable for fluorinated alkanes.

Increased Acidity of C-H Bonds : The electron-withdrawing nature of the fluoroalkyl groups increases the acidity of the hydrogen atoms on the third carbon (the -CH2- group). This increased acidity is a critical factor in elimination reactions. libretexts.org

The presence of fluorine can therefore hinder substitution reactions that proceed through carbocations while potentially facilitating other pathways like elimination. nih.govresearchgate.net

When this compound or similar fluoroalkanes react with a species that can act as both a nucleophile and a base, substitution and elimination reactions often compete. ucalgary.ca The outcome is determined by several factors, including the structure of the substrate and the nature of the attacking reagent. libretexts.org

SN2 Pathway : A direct, single-step substitution is hindered by the strength of the C-F bond and potential steric repulsion from the fluorine atoms' lone pairs. researchgate.net Strong, non-bulky nucleophiles are required to favor this pathway. reddit.com

E2 Pathway : A concerted, single-step elimination is favored by strong, sterically hindered bases (like potassium tert-butoxide). libretexts.orglibretexts.org The base abstracts an acidic proton from the β-carbon, leading to the formation of a double bond and the expulsion of a leaving group. Given the increased acidity of the β-hydrogens in this compound due to the inductive effect of the fluorine atoms, the E2 pathway is a significant competing reaction when strong bases are used. libretexts.org

Generally, for alkyl fluorides, when reactions with basic nucleophiles are forced, elimination tends to be the dominant outcome. libretexts.orglibretexts.org Increasing the reaction temperature also tends to favor elimination over substitution. ucalgary.ca

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) |

| Substrate | Less sterically hindered carbon center | Presence of accessible β-hydrogens |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents (e.g., DMSO, Acetone) | Favored by protic solvents in some cases |

Oxidation and Reduction Reactions

Oxidation and reduction reactions, also known as redox reactions, involve the transfer of electrons and a corresponding change in the oxidation numbers of the elements involved. lamission.edupressbooks.pub

Oxidation : In organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. leah4sci.com Due to the high electronegativity of fluorine, the carbon atoms in this compound are already in a high oxidation state. Further oxidation is extremely difficult and would require breaking the very stable C-F and C-C bonds, necessitating harsh conditions.

Reduction : Reduction typically involves an increase in the number of bonds to hydrogen or a decrease in bonds to electronegative atoms like oxygen or halogens. leah4sci.com The reduction of a C-F bond to a C-H bond is also a challenging process. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce many functional groups, they are generally ineffective at reducing the C-F bonds in saturated fluoroalkanes. leah4sci.com

Radical Reactions and Bond Formation

Free radical reactions provide a more viable route for the chemical transformation of highly fluorinated compounds like this compound. These reactions proceed through highly reactive intermediates with an unpaired electron, known as free radicals. utdallas.edu A radical chain reaction typically involves three stages: initiation, propagation, and termination. libretexts.orgucsb.edu

The process would involve:

Initiation : Formation of a fluoroalkyl radical at a specific position on the octafluorobutane chain, often by abstracting a hydrogen atom or cleaving a weaker bond with a radical initiator.

Propagation : The newly formed radical center could then attack the unsaturated π-system within the same molecule, leading to the formation of a new carbon-carbon bond and a new radical center. This step results in the cyclization of the molecule.

Termination : The reaction chain is concluded when two radicals combine or are quenched.

The perfluoroalkylation of aromatic compounds is a known method for introducing fluoroalkyl groups onto aromatic rings. researchgate.net This process can be achieved through a radical substitution mechanism. A 1,1,1,2,2,3,4,4-octafluorobutyl radical, generated from a suitable precursor, can attack an aromatic ring such as benzene (B151609). This addition disrupts the aromaticity of the ring, forming a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom from the ring restores aromaticity and results in the formation of (octafluorobutyl)benzene. This homolytic aromatic substitution is a key strategy for synthesizing fluorinated aromatic compounds. researchgate.net

Atmospheric Degradation Mechanisms

The atmospheric lifetime and environmental impact of this compound are determined by its reactivity with key atmospheric oxidants.

Reactions with Hydroxyl Radicals (OH)

The dominant sink for HFCs in the atmosphere is their reaction with the hydroxyl radical (OH). data.gov This reaction proceeds via the abstraction of a hydrogen atom, which is the rate-determining step for the compound's atmospheric lifetime.

Kinetics and Rate Coefficients of OH-Initiated Oxidation

Specific experimental or theoretical data on the rate coefficient for the reaction of OH radicals with this compound could not be located in the reviewed literature. For related HFCs, these rate constants are typically determined in laboratory studies using techniques like flash photolysis or discharge flow systems, often as a function of temperature to derive an Arrhenius expression. Without such studies for this compound, a precise atmospheric lifetime cannot be calculated.

Mechanistic Analysis of OH Addition Pathways

As this compound is a saturated alkane, the reaction with OH radicals proceeds exclusively through hydrogen abstraction, not addition. The molecule contains two hydrogen atoms on two different carbon atoms (CF₃CF₂CH FCF₂H ). Abstraction of a hydrogen atom would lead to the formation of one of two possible fluoroalkyl radicals:

CF₃CF₂ĊFCF₂H

CF₃CF₂CHFCF₂

Following H-abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The peroxy radical then undergoes further reactions, typically with nitric oxide (NO) or other peroxy radicals, to form an alkoxy radical (RO•). The fate of this alkoxy radical, involving either C-C bond cleavage or reaction with O₂, determines the final degradation products. Detailed mechanistic analyses for these subsequent steps for this compound are not available.

Reactions with Chlorine Atoms (Cl)

While chlorine atoms are present in the troposphere, particularly in the marine boundary layer, their concentration is much lower than that of OH radicals. Reactions with Cl atoms can be a minor sink for some HFCs. However, no specific rate coefficient or kinetic data for the reaction of chlorine atoms with this compound has been reported in the scientific literature reviewed. For saturated HFCs, the reaction rates with Cl atoms are generally slower than with OH radicals.

Reactions with Ozone (O₃)

Saturated hydrofluorocarbons, lacking carbon-carbon double bonds, are not reactive towards ozone. Therefore, the reaction with ozone is not considered a significant atmospheric loss process for this compound.

Formation of Perfluorocarboxylic Acids (PFCAs) from Atmospheric Precursors

The atmospheric oxidation of some fluorinated compounds can lead to the formation of perfluorocarboxylic acids (PFCAs), which are environmentally persistent. This typically occurs through the degradation of precursor compounds that contain a CF₃ or CF₂ group which is ultimately oxidized to a carboxylic acid function. For instance, the degradation of HFCs containing a CF₃ group can lead to the formation of trifluoroacetic acid (TFA).

The degradation of this compound involves the CF₃CF₂- and -CF₂H moieties. It is plausible that its atmospheric oxidation could lead to the formation of shorter-chain PFCAs. However, without detailed product studies and mechanistic analysis of the decomposition of the intermediate alkoxy radicals, the specific PFCAs formed and their yields cannot be determined. The scientific literature lacks specific studies on the degradation products of this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For fluorinated molecules like 1,1,1,2,2,3,4,4-octafluorobutane, specific NMR techniques are employed to probe the environments of the fluorine, hydrogen, and carbon nuclei.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.orgnih.gov The ¹⁹F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.org Furthermore, ¹⁹F is the only naturally occurring isotope of fluorine, present at 100% abundance. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of proton NMR, reducing the likelihood of peak overlap. wikipedia.orghuji.ac.ilthermofisher.com

In the case of this compound, the ¹⁹F NMR spectrum is crucial for elucidating the distinct chemical environments of the eight fluorine atoms. The molecule's structure suggests the presence of multiple, non-equivalent fluorine environments. These different environments lead to distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts providing information about the electronic environment of each fluorine nucleus. The integration of these signals can confirm the number of fluorine atoms in each unique environment. huji.ac.il

Furthermore, spin-spin coupling between neighboring fluorine atoms (homonuclear coupling) and between fluorine and hydrogen atoms (heteronuclear coupling) provides valuable structural information. huji.ac.il These couplings, observed as splitting of the NMR signals into multiplets, reveal the connectivity of the atoms within the molecule. The magnitude of the coupling constants (J-values) is often larger in ¹⁹F NMR compared to ¹H NMR, and long-range couplings (over two or more bonds) are commonly observed. wikipedia.orghuji.ac.ilthermofisher.com

Table 1: Representative ¹⁹F NMR Data for Fluorinated Compounds

| Functional Group | Chemical Shift Range (ppm) |

| -CF₃ | -50 to -70 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F | +80 to +170 |

Note: Chemical shifts are relative to a reference standard, often CFCl₃. ucsb.edu This table provides general ranges and specific values can vary based on the molecular structure.

Proton NMR (¹H NMR) for Residual Proton Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule. In the context of this compound, which has the chemical formula C₄H₂F₈, ¹H NMR is essential for analyzing the two residual protons. nih.gov

The ¹H NMR spectrum will show signals corresponding to the two hydrogen atoms. The chemical shift of these signals is influenced by the neighboring fluorine atoms. The high electronegativity of fluorine will cause the proton signals to appear at a lower field (higher ppm value) compared to non-fluorinated alkanes. orgchemboulder.comchemistrysteps.com The integration of the proton signals should correspond to two protons, confirming the molecular formula.

A key feature of the ¹H NMR spectrum will be the splitting of the proton signals due to coupling with the adjacent fluorine atoms. This heteronuclear coupling provides direct evidence of the H-C-F connectivity within the molecule. The multiplicity of the signals (e.g., doublet, triplet) and the magnitude of the coupling constants will provide detailed information about the number of neighboring fluorine atoms.

Table 2: Characteristic ¹H NMR Chemical Shift Ranges

| Type of Proton | Chemical Shift Range (ppm) |

| R-CH₃ (1° aliphatic) | 0.9 |

| R₂CH₂ (2° aliphatic) | 1.3 |

| R₃CH (3° aliphatic) | 1.5 |

| HC-F (fluorides) | 4.0 - 4.5 |

Note: These are general ranges and the specific chemical shifts for this compound will be influenced by the extensive fluorination. orgchemboulder.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Due to the low natural abundance of ¹³C (about 1.1%), the technique is less sensitive than ¹H or ¹⁹F NMR. udel.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of different carbon environments. docbrown.infolibretexts.org

For this compound, the ¹³C NMR spectrum will confirm the presence of four carbon atoms in the butane (B89635) chain. Due to the molecule's structure, some of these carbon atoms may be chemically equivalent, resulting in fewer than four signals. The chemical shifts of the carbon signals are significantly affected by the attached fluorine atoms. The electronegative fluorine atoms cause a downfield shift (higher ppm value) for the carbons they are bonded to. udel.edunih.gov

A crucial aspect of the ¹³C NMR of fluorinated compounds is the carbon-fluorine coupling. blogspot.commagritek.com Even in proton-decoupled spectra, the carbon signals will be split into multiplets due to coupling with the fluorine atoms. The magnitude of these one-bond (¹JCF) and two-bond (²JCCF) coupling constants provides further structural confirmation. nih.govmagritek.com

Table 3: Typical ¹³C NMR Chemical Shift Ranges

| Type of Carbon | Chemical Shift Range (ppm) |

| Alkane (C-C) | 5 - 40 |

| Carbon attached to Fluorine (C-F) | 70 - 120 |

| Carbonyl (C=O) | 170 - 220 |

Note: The presence of multiple fluorine atoms on a single carbon will significantly shift its resonance downfield.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that is ideal for the analysis of volatile compounds like this compound. libretexts.org Gas chromatography separates the components of a mixture, and the mass spectrometer provides detailed information about each separated component. libretexts.orgsemanticscholar.org

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates this compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process often results in the formation of a molecular ion (M⁺), which is the intact molecule with one electron removed. The mass of the molecular ion provides the molecular weight of the compound. For C₄H₂F₈, the expected molecular weight is approximately 202 g/mol . nih.govnih.gov

The electron impact ionization also causes the molecular ion to fragment into smaller, charged pieces. The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint for a particular compound and can be used to confirm its identity. libretexts.orgwikipedia.orgyoutube.com The fragmentation pattern can reveal structural information about the molecule. For instance, the loss of specific fragments can indicate the presence of certain functional groups. GC-MS is also highly effective for assessing the purity of the compound, as any impurities will appear as separate peaks in the gas chromatogram with their own mass spectra. semanticscholar.org

High-Resolution Mass Spectrometry for Trace Detection

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy. nih.govthermofisher.com This high accuracy allows for the determination of the exact elemental composition of a molecule from its measured mass. docbrown.info While conventional MS can determine the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). docbrown.info

For this compound, HRMS can be used to confirm its elemental composition of C₄H₂F₈ with a high degree of confidence. This is particularly useful for distinguishing it from other compounds that might have a similar molecular weight.

Furthermore, the high sensitivity and specificity of HRMS make it an excellent tool for the trace detection of this compound in various matrices, such as environmental samples. thermofisher.comamazonaws.com By monitoring for the exact mass of the molecular ion or specific fragment ions, HRMS can detect and quantify very low levels of the compound, even in the presence of a complex mixture of other substances. thermofisher.com The limit of quantification (LOQ) for trace analysis using HRMS can be in the range of nanograms per liter (ng/L) for water samples or nanograms per gram (ng/g) for solid samples. amazonaws.com

Real-Time Mass Spectrometric Analyses (e.g., PTR-TOF-MS, TOF-CIMS) for Gaseous Species

Real-time mass spectrometry offers high-sensitivity, online monitoring of volatile compounds and is particularly suited for atmospheric trace gas analysis, including hydrofluorocarbons (HFCs). acs.orgpnnl.gov Techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) and Time-of-Flight Chemical Ionization Mass Spectrometry (TOF-CIMS) provide high mass resolution and rapid acquisition times, making them powerful tools for analyzing gaseous species like this compound. pnnl.govcopernicus.orgcopernicus.org

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS): PTR-MS is a chemical ionization technique used for the real-time detection of volatile organic compounds (VOCs). researchgate.net It employs H₃O⁺ as the primary reagent ion. In the drift tube of the instrument, proton transfer reactions occur between H₃O⁺ ions and the target analyte molecules (M) that have a higher proton affinity than water, leading to the formation of protonated ions (MH⁺). The TOF analyzer then separates these ions based on their mass-to-charge ratio with high resolution. The key advantages of PTR-TOF-MS include its high sensitivity, low fragmentation, and fast response time, allowing for the monitoring of atmospheric HFC concentrations. copernicus.org While specific studies on this compound are not prevalent, the technique is widely used for quantifying various HFCs in the atmosphere. mdpi.comcopernicus.org

Time-of-Flight Chemical Ionization Mass Spectrometry (TOF-CIMS): TOF-CIMS is a versatile analytical method capable of detecting a wide range of atmospheric compounds. copernicus.org Unlike PTR-MS, CIMS can utilize various reagent ions, which allows for the selective and sensitive detection of different chemical classes. For instance, iodide (I⁻) is used as a reagent ion for the detection of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs. rsc.org The iodide ion forms adducts with the target molecules, and the high-resolution TOF mass analyzer provides accurate mass measurements, enabling the identification and quantification of these compounds in both gas and aerosol phases. copernicus.orgrsc.org The ability to use different reagent ions makes TOF-CIMS a highly adaptable tool for comprehensive atmospheric analysis.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and functional groups. researchgate.net

Infrared (IR) Spectroscopy for Functional Group and Bond Vibration Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uhcl.edu For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. pressbooks.pub In the case of this compound (CF₃-CHF-CF₂-CHF₂), the key functional groups are C-H and C-F bonds, whose stretching and bending vibrations dominate the IR spectrum.

The C-H stretching vibrations typically appear in the 2900-3000 cm⁻¹ region. The numerous, highly polar C-F bonds give rise to very strong absorption bands in the fingerprint region, generally between 1000 cm⁻¹ and 1400 cm⁻¹. researchgate.net These C-F stretching modes are often complex due to coupling between adjacent fluorinated carbons. Bending vibrations for C-H and the CFₓ groups occur at lower frequencies. Analysis of the IR spectrum allows for the confirmation of these functional groups and provides insight into the molecular structure.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2900 - 3000 | C-H Stretching | Medium |

| 1400 - 1470 | C-H Bending | Medium |

| 1000 - 1400 | C-F Stretching | Strong, Complex |

| 600 - 900 | C-C Stretching, CFₓ Bending/Rocking | Medium to Weak |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on inelastic scattering of monochromatic light, usually from a laser. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman and IR spectroscopy are often complementary because some vibrations that are weak or forbidden in IR may be strong in Raman, and vice versa. mdpi.com

For this compound, symmetric vibrations, such as the C-C backbone stretch, are expected to be strong in the Raman spectrum but weak in the IR spectrum. Similarly, symmetric C-F stretching modes would be more prominent in Raman analysis. This complementary information is crucial for a complete vibrational assignment and structural elucidation. researchgate.netox.ac.uk

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2900 - 3000 | C-H Stretching | Medium |

| 1000 - 1300 | Symmetric C-F Stretching | Strong |

| 700 - 900 | C-C Backbone Stretching | Strong |

| 200 - 500 | CFₓ and C-C-C Deformation | Medium to Strong |

Combined FT-IR–Raman for Comprehensive Vibrational Characterization

Utilizing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provides a comprehensive characterization of a molecule's vibrational framework. researchgate.netmdpi.com The combination allows for the observation of nearly all fundamental vibrational modes, as modes that are IR-inactive may be Raman-active, and vice-versa. nih.gov For a molecule with multiple conformers, such as this compound, this dual approach is essential to distinguish between different rotational isomers and achieve a more accurate assignment of the observed spectral bands. mdpi.com By correlating the data from both techniques, a more robust and complete picture of the molecule's structure and bonding can be constructed. flir.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the study of species with one or more unpaired electrons, such as organic radicals. libretexts.orgwikipedia.org The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. nih.gov

While this compound is a diamagnetic molecule with no unpaired electrons, ESR can be used to characterize radical species that may be formed from it. For instance, in atmospheric chemistry, HFCs can react with hydroxyl (OH) radicals, leading to the formation of fluorinated alkyl radicals. noaa.govcopernicus.org ESR spectroscopy would be the definitive method to identify and characterize the structure of such transient radical intermediates. wiley.comslideshare.net The analysis of the hyperfine splitting pattern in the ESR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁹F), can provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical. researchgate.netresearchgate.net Although specific ESR studies on radicals derived from this compound are not documented in the searched literature, the technique remains the principal tool for such investigations.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org The central concept of DFT is that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. arxiv.org

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. stackexchange.com This is an iterative procedure where the forces on each atom are calculated, and the atoms are moved in a direction that lowers the total energy until a minimum is reached. stackexchange.com For a molecule like 1,1,1,2,2,3,4,4-Octafluorobutane, DFT calculations can predict key structural parameters such as bond lengths (C-C, C-F, C-H) and bond angles.

Once the optimized geometry is found, a host of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular dipole moment. These calculations provide a detailed picture of the molecule's reactivity and intermolecular interactions. While highly parameterized functionals exist, studies on similar compounds suggest that first-generation hybrid functionals often provide excellent geometric accuracy. semanticscholar.org

Table 1: Illustrative Output of a DFT Geometry Optimization Calculation

| Parameter | Description |

| Final Single Point Energy | The total electronic energy of the molecule at the optimized geometry. |

| Root-Mean-Square (RMS) Gradient | A measure of the residual forces on the atoms; a value near zero indicates a true energy minimum. |

| Final Dipole Moment | The magnitude and orientation of the molecular dipole, arising from the distribution of charge. |

| Optimized Cartesian Coordinates | The final x, y, z positions of each atom in the molecule. |

This table is illustrative of the data generated by a DFT calculation and does not represent actual calculated values for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical parameters. These methods form a systematic hierarchy of increasing accuracy and computational cost.

Hartree-Fock (HF) Theory : This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding but neglects electron correlation, the interaction between individual electrons. For open-shell systems, the Unrestricted Hartree-Fock (UHF) variant is used. uni-mainz.de

Møller-Plesset Perturbation Theory (MP2) : MP2 is one of the most common and economical methods to include electron correlation. ucsb.edu It improves upon the HF result by treating correlation as a perturbation. MP2 calculations are significantly more accurate than HF for energies and geometries and are feasible for moderately sized molecules. ucsb.eduarxiv.org

Coupled Cluster (CC) Theory : Coupled Cluster methods are among the most accurate and reliable single-reference ab initio methods. The "gold standard" is often considered to be CCSD(T), which stands for Coupled Cluster with single, double, and a perturbative treatment of triple excitations. ucsb.eduarxiv.orgnist.gov This method can yield highly accurate energies, often approaching experimental accuracy, but its high computational cost limits its application to smaller systems or requires significant computational resources. arxiv.orgnist.gov

These high-level methods are crucial for obtaining benchmark energetic data, such as heats of formation or reaction energies, where a precise treatment of electron correlation is essential.

The accuracy of any quantum chemical calculation is dependent on the choice of both the theoretical method (e.g., a specific DFT functional) and the basis set. wikipedia.org A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org

For perfluorinated compounds like this compound, certain considerations are key:

Polarization Functions : Fluorine is a highly electronegative atom. Adding polarization functions (e.g., d-functions on carbon and fluorine, p-functions on hydrogen) to the basis set is crucial. These functions provide the necessary flexibility to accurately describe the distortion of atomic orbitals within the molecular environment. wikipedia.orgmit.edu Basis sets like Pople's 6-31G* (or 6-31G(d)) and higher are commonly used. wikipedia.orgwavefun.com

Diffuse Functions : For calculations involving anions or properties like electron affinity, diffuse functions (indicated by a "+" in the basis set name, e.g., 6-31+G*) are important. These functions are spatially extended and help describe the behavior of electrons far from the nucleus.

Functional Selection : The choice of DFT functional is critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good choice. B3LYP is a widely used hybrid functional, although newer functionals may offer improved performance for specific properties. nih.govresearchgate.net For perfluorinated systems, it is important to select a functional that accurately describes both covalent bonding and non-covalent interactions, which can be influenced by the polar C-F bonds.

Studies comparing theoretical and experimental results for perfluorocarbons have found that DFT methods, such as B3LYP, often perform better than MP2 for predicting spectroscopic properties when using equivalent basis sets like 6-31G**. researchgate.net

Table 2: Common Basis Sets for Organic Molecule Calculations

| Basis Set Name | Description | Key Feature |

| STO-3G | Minimal basis set | Very fast, low accuracy. mit.edu |

| 6-31G(d) or 6-31G* | Split-valence with polarization on heavy atoms | Good balance of speed and accuracy for geometries. wikipedia.orgwavefun.com |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Higher accuracy for energies and properties. |

| cc-pVTZ | Correlation-consistent, triple-zeta | Systematically improvable; designed for correlated calculations. ucsb.edu |

This table provides a qualitative description of common basis set types.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. rsc.org MD simulations treat atoms as classical particles subject to a force field—a set of equations and parameters that describe the potential energy of the system as a function of atomic positions. researchgate.net

For a system of this compound, MD simulations could be used to predict bulk properties such as:

Liquid density and viscosity

Heat of vaporization

Diffusion coefficients

Structural organization in the liquid phase

Simulations of fluorinated alkanes have shown that these molecules exhibit different aggregation behavior compared to their hydrocarbon counterparts. rsc.org Perfluorinated chains tend to be stiffer and show a greater tendency for microphase separation from hydrocarbon chains, a factor that influences the properties of mixtures. rsc.org Although no specific MD studies on this compound were identified, the methodologies applied to other alkanes and perfluoroalkanes are directly transferable. rsc.orgrsc.orgumich.edu

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a direct link between the calculated molecular structure and experimental measurements.

Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups in a molecule. The theoretical prediction of an IR spectrum is a standard feature of most quantum chemistry software packages. researchgate.netcheminfo.orgchemrxiv.org

The calculation proceeds in two steps after the geometry has been optimized:

Frequency Calculation : The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each vibration).

Intensity Calculation : The intensity of an IR absorption is proportional to the square of the change in the molecular dipole moment during the vibration. This is calculated for each vibrational mode.

For perfluorocarbons, the C-F stretching vibrations produce very strong absorptions in the IR spectrum. researchgate.net Theoretical calculations using DFT (like B3LYP) or MP2 can predict the frequencies and intensities of these modes. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. Therefore, it is common practice to apply a uniform scaling factor to the calculated frequencies to improve agreement with experimental data. Studies on a series of perfluorocarbons have shown that theoretical absorption cross-sections can be within 10% of experimental values, though small differences in calculated band positions can significantly impact properties derived from the spectra. researchgate.net

Table 3: Conceptual Data for a Calculated Vibrational Spectrum

| Mode Number | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Vibrational Assignment |

| 1 | 3050 | 2928 | 15.2 | C-H Stretch |

| 2 | 1380 | 1325 | 250.5 | C-F Stretch (asymmetric) |

| 3 | 1250 | 1200 | 210.8 | C-F Stretch (symmetric) |

| 4 | 850 | 816 | 95.3 | C-C Stretch / C-F Bend |

This table is a hypothetical representation of calculated IR data for a molecule containing C-H and C-F bonds, illustrating the type of information obtained. A scaling factor of 0.96 is used for this conceptual data.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods are increasingly used to predict NMR chemical shifts, aiding in the assignment of complex spectra. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative.

Detailed research findings indicate that Density Functional Theory (DFT) is a widely used computational approach for predicting ¹⁹F NMR chemical shifts with a good balance of accuracy and computational cost. worktribe.comrsc.org Methodologies such as the gauge-independent atomic orbital (GIAO) method are employed to calculate the isotropic magnetic shielding tensors. nih.gov The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, such as CFCl₃.

The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set. nih.gov For fluorinated aromatic compounds, specific scaling factors have been developed to improve the correlation between computed and experimental shifts. nih.gov While a specific study on this compound is not available, the general procedure for predicting its ¹⁹F NMR chemical shifts would involve:

Geometry optimization of the molecule using a suitable level of theory.

Calculation of the ¹⁹F magnetic shielding constants for each unique fluorine atom.

Conversion of shielding constants to chemical shifts using a reference standard.

A hypothetical data table for predicted ¹⁹F NMR chemical shifts of this compound, based on a DFT calculation, is presented below.

| Fluorine Atom Position | Predicted ¹⁹F Chemical Shift (ppm) |

| CF₃- (Position 1) | -81.5 |

| -CF₂- (Position 2) | -125.0 |

| -CHF- (Position 3) | -210.3 |

| -CF₂H (Position 4) | -135.8 |

Note: The values in this table are illustrative and represent the type of data generated from computational predictions.

Electron Affinity Calculations

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orglibretexts.org A positive electron affinity indicates that the resulting anion is stable. Computational methods can be used to calculate the electron affinity of molecules like this compound.

The calculation of electron affinities is computationally demanding and requires high-level theoretical methods and large basis sets to accurately account for electron correlation effects. nist.gov The adiabatic electron affinity is calculated as the energy difference between the optimized geometries of the neutral molecule and its anion. The vertical electron affinity is the energy difference at the geometry of the neutral molecule.

For this compound, the presence of eight electronegative fluorine atoms suggests that it may have a positive electron affinity and be capable of forming a stable anion. The calculation would involve:

Optimization of the geometry of the neutral this compound molecule.

Optimization of the geometry of the corresponding anion.

Calculation of the energies of both species to determine the adiabatic electron affinity.

An illustrative table of calculated electron affinity for this compound is shown below.

| Parameter | Calculated Value (eV) |

| Adiabatic Electron Affinity | 0.65 |

| Vertical Electron Affinity | 0.20 |

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for exploring the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. arxiv.org For this compound, this can include studying its atmospheric degradation pathways or its reactions with other chemical species.

By mapping out the reaction pathways, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. researchgate.netmontclair.edu This involves locating stationary points on the potential energy surface, which correspond to stable molecules (reactants, products, intermediates) and transition states.

Transition State Theory for Reaction Kinetics

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. johnhogan.infowikipedia.orgfiveable.me TST assumes a quasi-equilibrium between the reactants and the transition state, which is the high-energy structure along the reaction coordinate that separates reactants from products. wikipedia.orglibretexts.org

The rate constant (k) is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡). fiveable.me Computational chemistry can be used to calculate the properties of the reactants and the transition state, including their geometries, vibrational frequencies, and energies. ox.ac.uk This information allows for the determination of ΔG‡ and, consequently, the reaction rate constant. For reactions involving this compound, TST can be used to predict the kinetics of its atmospheric reactions, such as its reaction with the hydroxyl radical (•OH).

A hypothetical data table for a reaction involving this compound is provided below.

| Parameter | Calculated Value |

| Enthalpy of Activation (ΔH‡) | 15.2 kJ/mol |

| Entropy of Activation (ΔS‡) | -5.8 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 16.9 kJ/mol |

| Calculated Rate Constant (k) at 298 K | 1.2 x 10⁻¹⁵ cm³/molecule·s |

Note: The values in this table are illustrative and represent typical outputs of TST calculations.

Thermochemical Calculations for Reaction Pathways

Thermochemical calculations are essential for understanding the energetics of a reaction pathway. youtube.com Computational methods can be used to calculate key thermochemical properties such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). These values determine the spontaneity and equilibrium position of a reaction.

For the reaction pathways of this compound, these calculations can reveal whether a particular reaction is exothermic or endothermic and whether it is favored at a given temperature. The accuracy of these calculations depends on the level of theory and basis set used.

An example of a thermochemical data table for a hypothetical reaction of this compound is presented below.

| Reaction | ΔH (kJ/mol) | ΔS (J/(mol·K)) | ΔG at 298 K (kJ/mol) |

| C₄H₂F₈ + •OH → C₄HF₈• + H₂O | -55.3 | 12.1 | -58.9 |

Note: The values in this table are hypothetical and for illustrative purposes.

Atmospheric Chemistry Modeling

Atmospheric chemistry models are used to simulate the transport, transformation, and fate of chemical species in the atmosphere. These models are crucial for assessing the environmental impact of compounds like this compound, including its potential contribution to global warming and ozone depletion.

Chemical Transport Models (e.g., GEOS-Chem, AGAGE 12-box model)

Chemical Transport Models (CTMs) like GEOS-Chem and the AGAGE 12-box model are sophisticated tools used to simulate the distribution of atmospheric trace gases. nih.govresearchgate.netresearchgate.net

GEOS-Chem is a global 3-D CTM that uses assimilated meteorological data to simulate the transport and chemistry of atmospheric species. readthedocs.ioharvard.edu It includes detailed chemical mechanisms for various classes of compounds. escholarship.orgreadthedocs.io If the necessary kinetic and photochemical data for this compound were available, GEOS-Chem could be used to model its global distribution, atmospheric lifetime, and environmental impacts. nih.gov

The AGAGE (Advanced Global Atmospheric Gases Experiment) 12-box model is a simpler model used to interpret long-term atmospheric measurements of trace gases from the AGAGE network. researchgate.netresearchgate.netzenodo.org This model divides the atmosphere into 12 boxes (four zonal bands in the troposphere, four in the stratosphere, and four in the upper atmosphere) and uses observed concentrations to infer emissions and atmospheric lifetimes of various compounds. researchgate.net

While there is no specific mention of this compound in the cited literature for these models, they represent the state-of-the-art framework for assessing the atmospheric behavior of new and existing hydrofluorocarbons.

Simulation of Environmental Fate and Transport

The environmental fate and transport of this compound are primarily predicted and understood through computational modeling. These models simulate the compound's behavior and persistence in various environmental compartments, including the atmosphere, water, and soil. While detailed, specific simulation studies exclusively focused on this compound are limited in publicly accessible literature, the methodologies for modeling hydrofluorocarbons (HFCs) are well-established. These simulations are crucial for estimating key environmental indicators such as atmospheric lifetime, global warming potential (GWP), and the distribution of the compound and its degradation products.

Computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide foundational data for these simulations, offering insights into molecular properties and interactions. scirp.org Environmental fate models, which can range from simple box models to complex three-dimensional chemical transport models (CTMs) like GEOS-Chem, utilize this data to predict how a chemical will behave on a larger scale. chemrxiv.orgresearchgate.net These models account for a variety of processes including emissions, transport, chemical transformation, and deposition. chemrxiv.org

For HFCs such as this compound, the primary atmospheric loss mechanism is reaction with the hydroxyl radical (•OH). nih.gov The rate of this reaction is a critical parameter in determining the atmospheric lifetime of the compound. nih.govepa.gov Global atmospheric models use this reaction rate, along with data on atmospheric circulation and the distribution of •OH, to simulate the decay of the HFC over time. nih.gov

The transport of these compounds is governed by meteorological principles and the chemical's physical properties. nih.gov Models can simulate movement across continents and between different environmental media, such as from the atmosphere to surface water or soil. nih.gov The partitioning of the compound between air, water, and soil is estimated using its physicochemical properties, which can be experimentally determined or calculated using computational methods.

Detailed Research Findings

Specific, detailed research findings from comprehensive environmental fate and transport simulations for this compound are not widely available in peer-reviewed literature. However, research on other HFCs provides a strong framework for understanding the likely behavior of this compound. For instance, studies on HFC-134a and other refrigerants have used atmospheric models to reconcile emissions data with atmospheric observations and to predict the formation of degradation products. nih.gov

A study by Defibaugh and coworkers in 1997 focused on the thermodynamic properties of an isomer, 1,1,1,2,2,3,3,4-octafluorobutane (B2402914) (HFC-338mccq), providing essential physical data like vapor pressure and density, which are fundamental inputs for environmental fate models. bohrium.com

The following tables present the kind of data that is essential for and generated by environmental fate and transport simulations.

Table 1: Physicochemical Properties of this compound (HFC-338pce)

This table includes fundamental properties of the compound that are used as inputs for environmental fate and transport models.

| Property | Value | Source |

| Molecular Formula | C4H2F8 | nist.gov |

| Molecular Weight | 202.0459 g/mol | nist.gov |

| CAS Registry Number | 662-35-1 | nist.gov |

Further experimental and computational data on properties like vapor pressure, water solubility, and Henry's Law constant are needed for comprehensive modeling.

Table 2: Conceptual Data from a Simulated Environmental Fate and Transport Study of this compound

This table illustrates the types of outputs that would be generated from a detailed simulation study. The values presented are hypothetical and based on typical findings for similar HFCs.

| Parameter | Simulated Value | Significance |

| Atmospheric Lifetime | Years to decades | Determines the persistence of the compound in the atmosphere and its potential for global distribution. nih.govbohrium.com |

| Global Warming Potential (100-year) | High (relative to CO2) | Quantifies the compound's contribution to climate change over a century. nih.gov |

| Primary Degradation Products | Fluorinated aldehydes and acids | Identifies the substances formed as the parent compound breaks down in the environment. |

| Partitioning (Air/Water) | Predominantly in air | Indicates the primary environmental compartment where the compound will reside. |

| Deposition Rate | Low | Estimates the rate at which the compound and its products are removed from the atmosphere and deposited onto land and water. researchgate.net |

Environmental Atmospheric Chemistry and Global Impact Considerations

Atmospheric Lifetime and Degradation Processes

For the isomer 1,1,2,2,3,3,4,4-octafluorobutane, also known as HFC-338pcc, various scientific assessments have reported its atmospheric lifetime. There are slight variations in the reported values across different studies and assessment reports, as illustrated in the table below. For instance, reports from the National Oceanic and Atmospheric Administration (NOAA) suggest a lifetime of 13.5 to 14 years. noaa.govnoaa.gov

| Source/Assessment | Reported Atmospheric Lifetime (years) |

|---|---|

| NOAA Chemical Sciences Laboratory | 14 |

| NOAA (WMO-2018 value) | 13.5 |

The primary mechanism for the atmospheric degradation of HFCs, including 1,1,1,2,2,3,4,4-octafluorobutane, is through reaction with hydroxyl radicals (OH). copernicus.org These highly reactive radicals are naturally present in the troposphere and are often referred to as the "detergent" or "cleanser" of the atmosphere because they initiate the breakdown of a vast number of chemical compounds.

The presence of hydrogen atoms in the HFC molecule makes it susceptible to attack by OH radicals. The reaction proceeds by the abstraction of a hydrogen atom from the HFC, which is the initial and rate-limiting step in its atmospheric degradation. This process transforms the inert HFC into a reactive alkyl radical, which then undergoes a series of further reactions, ultimately breaking down into smaller, less harmful compounds that are removed from the atmosphere through precipitation. The rate of this initial reaction with OH radicals is the principal determinant of the compound's atmospheric lifetime; a faster reaction rate leads to a shorter lifetime.

Global Warming Potential (GWP) Assessment

Global Warming Potential (GWP) is a metric used to compare the global warming impacts of different greenhouse gases. It is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). wikipedia.org By definition, CO2 has a GWP of 1 over all time horizons. iifiir.org The 100-year GWP is the most commonly used value for policy-making and regulatory purposes, including under the Kigali Amendment to the Montreal Protocol. wikipedia.org

Despite its classification as a hydrofluorocarbon, a specific Global Warming Potential (GWP) for this compound (HFC-338pcc) is not listed in the major assessment reports of the Intergovernmental Panel on Climate Change (IPCC), such as the Fourth (AR4) and Fifth (AR5) Assessment Reports. ghgprotocol.orgdcceew.gov.au These reports are the primary sources for internationally recognized GWP values. The absence of a value suggests that it has not been a focus of comprehensive assessment, possibly due to low production volumes or emissions. However, a radiative efficiency value, a key component for calculating GWP, has been reported for HFC-338pcc as 0.307 W m⁻² ppb⁻¹.

The calculation of a GWP value for a specific gas depends on several factors:

Radiative Efficiency: This is the measure of the strength with which a substance absorbs infrared radiation and contributes to warming. It is expressed as the change in radiative forcing per unit change in the atmospheric concentration of the gas (in Watts per square meter per part per billion, W m⁻² ppb⁻¹).

Atmospheric Lifetime: As discussed previously, this determines how long the gas persists in the atmosphere and can exert its warming effect.

Time Horizon: The GWP value changes depending on the time period over which the warming impact is integrated. The standard time horizons are 20, 100, and 500 years. Gases with short lifetimes have a relatively larger GWP over a 20-year horizon compared to a 100-year horizon.

The GWP is calculated by integrating the radiative forcing of a pulse emission of one kilogram of the gas over a chosen time horizon and dividing it by the integrated radiative forcing of a one-kilogram pulse emission of CO2 over the same period. This provides a common scale, the CO2 equivalent (CO2-eq), for comparing the climate impacts of different greenhouse gases. canada.ca

Fluorinated compounds, including HFCs, contribute to positive radiative forcing, meaning they cause a net increase in the amount of energy trapped in the Earth's atmosphere, leading to a warming effect. This occurs because these compounds are highly effective at absorbing infrared radiation in the "atmospheric window," a region of the electromagnetic spectrum (typically 8 to 14 micrometers) where outgoing thermal radiation from the Earth's surface would otherwise escape into space.